6-chloro-5,7-dimethyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5,7-dimethyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a member of triazolopyrimidines.
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers synthesized a structurally similar compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, which forms inversion dimers and layers via hydrogen bonds and π-stacking interactions, indicating potential for detailed structural studies (Repich et al., 2017).
Biological Studies
- A related compound, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, showed high affinity and selectivity for serotonin 5-HT6 receptors, suggesting potential applications in neurological research (Ivachtchenko et al., 2010).
Tuberculostatic Activity
- Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were evaluated for their tuberculostatic activity, demonstrating the potential of such compounds in antimicrobial research (Titova et al., 2019).
Herbicidal Applications
- Novel 1,2,4-triazolo[1,5-a] pyrimidine derivatives showed excellent herbicidal activities, indicating the utility of such compounds in agricultural research (Shen De-long, 2006).
Synthesis Mechanisms
- Studies on synthesis mechanisms, such as treatment of acetohydrazide with carbon disulfide, led to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, revealing insights into complex chemical processes (Nguyen Tien Cong et al., 2014).
Antimicrobial Evaluation
- Novel [1,2,4]Triazolo[4,3-a]pyrimidines demonstrated antimicrobial activities, highlighting their potential in medicinal chemistry (Gomha et al., 2018).
Therapeutic Applications
- Certain derivatives of [1,2,4]triazolo[4,3-c]pyrimidines have been synthesized and evaluated as antibacterial agents, further emphasizing the therapeutic applications of such compounds (Kumar et al., 2009).
Properties
Molecular Formula |
C12H12ClN5S |
---|---|
Molecular Weight |
293.78 g/mol |
IUPAC Name |
6-chloro-5,7-dimethyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN5S/c1-7-10(13)8(2)18-12(15-7)16-11(17-18)14-6-9-4-3-5-19-9/h3-5H,6H2,1-2H3,(H,14,17) |
InChI Key |
IZURVSTVECBPBQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC2=NC(=NN12)NCC3=CC=CS3)C)Cl |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)NCC3=CC=CS3)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.